molecular formula C19H20N4O B7718792 2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7718792
M. Wt: 320.4 g/mol
InChI Key: LBKLWLUKOHVWHQ-UDWIEESQSA-N
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Description

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring, and a carboxamide group at the 3-position. The presence of the 2-methyl and 4-propan-2-ylphenyl groups further enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-propan-2-ylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced to the corresponding amine using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer activity is due to its inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .

Properties

IUPAC Name

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13(2)16-9-7-15(8-10-16)12-20-22-19(24)18-14(3)21-17-6-4-5-11-23(17)18/h4-13H,1-3H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKLWLUKOHVWHQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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